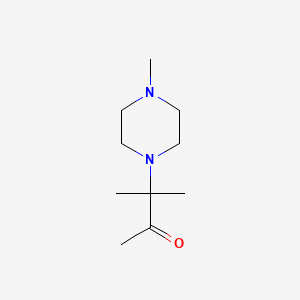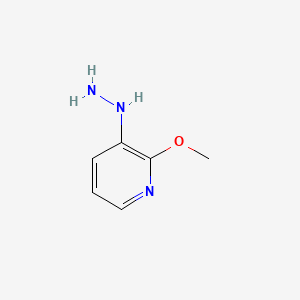
PROPYL-1,1,3,3,3-D5 ALCOHOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL-1,1,3,3,3-D5 ALCOHOL is a deuterated form of propyl alcohol, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL-1,1,3,3,3-D5 ALCOHOL typically involves the deuteration of propyl alcohol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas and a suitable catalyst in a high-pressure reactor. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions: PROPYL-1,1,3,3,3-D5 ALCOHOL undergoes various chemical reactions similar to those of non-deuterated propyl alcohol. These include:
Oxidation: The compound can be oxidized to form propionic acid or propionaldehyde.
Reduction: It can be reduced to form propane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like hydrogen halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium.
Substitution: Hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products:
Oxidation: Propionic acid, propionaldehyde.
Reduction: Propane.
Substitution: Propyl halides (e.g., propyl chloride, propyl bromide).
Aplicaciones Científicas De Investigación
PROPYL-1,1,3,3,3-D5 ALCOHOL is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of alcohols in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of deuterated solvents and reagents for various industrial processes.
Mecanismo De Acción
The mechanism of action of PROPYL-1,1,3,3,3-D5 ALCOHOL is similar to that of non-deuterated propyl alcohol. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical and biological processes.
Comparación Con Compuestos Similares
Propyl Alcohol (1-Propanol): The non-deuterated form of PROPYL-1,1,3,3,3-D5 ALCOHOL.
Isopropyl Alcohol (2-Propanol): An isomer of propyl alcohol with the hydroxyl group on the second carbon.
Methanol: The simplest alcohol with one carbon atom.
Ethanol: A two-carbon alcohol commonly found in alcoholic beverages.
Uniqueness: this compound is unique due to its deuterium content, which provides distinct advantages in isotopic labeling and tracing studies. The presence of deuterium atoms allows for the investigation of reaction mechanisms and metabolic pathways with greater precision compared to non-deuterated analogs.
Propiedades
Número CAS |
188894-71-5 |
|---|---|
Fórmula molecular |
C3H8O |
Peso molecular |
65.127 |
Nombre IUPAC |
1,1,3,3,3-pentadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3,3D2 |
Clave InChI |
BDERNNFJNOPAEC-WNWXXORZSA-N |
SMILES |
CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Mercapto-[1,2,4]triazolo[4,3-a]pyrimidine-7-sulfonic acid](/img/structure/B573449.png)
![C-[4-(4-Methoxy-benzyl)-morpholin-2-yl]-methylamine dihydrochloride](/img/structure/B573453.png)




